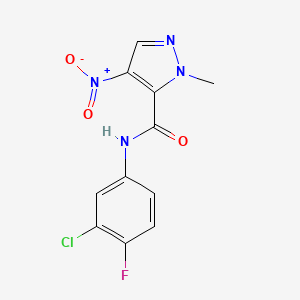
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, a nitro group, and a pyrazole carboxamide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyrazole ring.
Substitution: Substitution of the hydrogen atoms on the phenyl ring with chloro and fluoro groups.
Amidation: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group and the chloro-fluoro substituted phenyl ring allows the compound to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-fluoro substituted phenyl ring but has a thiazole moiety instead of a pyrazole.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro-fluoro substituted phenyl ring but has a pyrazolo-pyridine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8ClFN4O3 |
|---|---|
Poids moléculaire |
298.66 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8ClFN4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,15,18) |
Clé InChI |
URWFSNCUVXMUSV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B15002370.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002376.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)
![Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002392.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)
![N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B15002399.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15002416.png)
![2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B15002420.png)
![6-(3,4-Dimethoxyphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15002431.png)
![1H-Pyrazole-1-acetic acid, 3-[(4-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B15002435.png)
![1-(1,3-benzodioxol-5-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B15002458.png)
![ethyl (3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B15002466.png)
